molecular formula C17H17F3N4O3S B2671753 4-{6-[2-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine CAS No. 2034371-79-2

4-{6-[2-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine

Cat. No.: B2671753
CAS No.: 2034371-79-2
M. Wt: 414.4
InChI Key: KAXNDRVDNKMJEO-UHFFFAOYSA-N
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Description

The compound “4-(6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine” is a pyrimidine derivative . Pyrimidine derivatives have been found to have diverse biological potential, including promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, the fluorophenyl substituents at position 3 (R 1) of the pyrrolidine sulfonamides offered better in vitro potency and ER profile, followed by the unsubstituted phenyl ring . Concerning R 2 substituents, meta-substituted derivatives showed improved biological activity .


Chemical Reactions Analysis

Pyrimidine derivatives have been found to show significant inhibitory activity in various chemical reactions . For example, a series of 2-substituted-4,5-diarylpyrroles showed potent anti-inflammatory activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridine (TFMP) derivatives, which include “4-(6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Synthetic Methodologies and Derivative Compounds

A study by R. Zaki et al. (2017) describes a convenient synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This research outlines the acetylation and subsequent reactions leading to the synthesis of various heterocyclic compounds, including those with morpholine groups, providing insight into potential applications in pharmacological activities exploration (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Antimicrobial Activity

The compound 4-(Phenylsulfonyl) morpholine, closely related to the chemical structure , has been studied for its antimicrobial properties. Oliveira et al. (2015) investigated the antimicrobial and modulating activity of this compound against various microorganisms, highlighting its potential as a basis for developing new antimicrobial agents (M. A. Oliveira et al., 2015).

Antioxidant and Enzyme Inhibition Properties

Research into sulfur-containing pyrroles and related compounds, as investigated by I. Gülçin et al. (2020), demonstrates the potential of these molecules in inhibiting critical metabolic enzymes. This study points to the broader applications of morpholine derivatives in treating conditions like glaucoma, Alzheimer's disease, and diabetes through enzyme inhibition (I. Gülçin et al., 2020).

Novel Antioxidants Design

M. A. Aziz et al. (2021) focused on designing, synthesizing, and evaluating novel antioxidants based on the structural modification of pyridine/pyran/pyrimidine/pyrazole heterocycles. This research underscores the potential of morpholine derivatives in developing high-efficiency antioxidants, offering insights into the molecular mechanisms of action and structure-activity relationships (M. A. Aziz et al., 2021).

Tuberculosis Treatment

A study by G. Poce et al. (2013) on 1,5-Diphenyl pyrroles, which share structural similarities with the chemical , demonstrated significant in vitro efficacy against M. tuberculosis. By optimizing the chemical structure for better physical and chemical properties, the research provides a foundation for developing new anti-tubercular drugs targeting MmpL3, a crucial enzyme in the tuberculosis pathogen (G. Poce et al., 2013).

Mechanism of Action

The mechanism of action of pyrimidine derivatives is often through the inhibition of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This makes them promising candidates for anticancer agents .

Future Directions

The future directions for the research and development of pyrimidine derivatives, including “4-(6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine”, are promising. They are considered as potential bioactive compounds with diverse biological potential, especially as anticancer agents . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

4-[6-[2-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3S/c18-17(19,20)13-3-1-2-4-15(13)28(25,26)24-10-12-9-21-16(22-14(12)11-24)23-5-7-27-8-6-23/h1-4,9H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXNDRVDNKMJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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